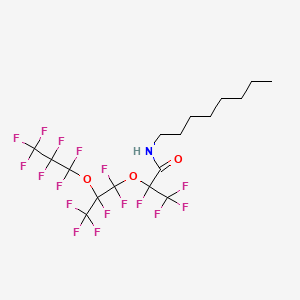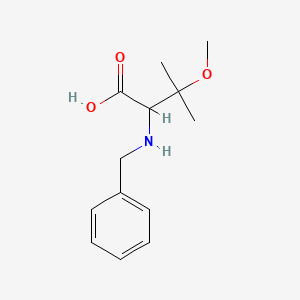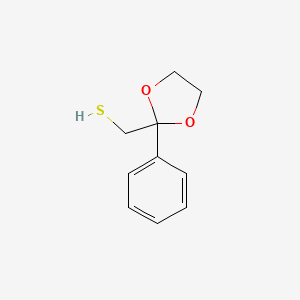![molecular formula C16H20N2O2S B6363185 (2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine CAS No. 1253527-81-9](/img/structure/B6363185.png)
(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine” is also known as AEBSF . It is a specific irreversible inhibitor of serine proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . It is a stable non-toxic alternative to PMSF and is soluble in water .
Synthesis Analysis
AEBSF is used in the cell culture process to effectively reduce proteolytic activity at a specific amino acid site during the production of an HIV-1 broadly neutralizing antibody (bNAb) . The addition of AEBSF could potentially introduce some modifications to the bNAb protein .Molecular Structure Analysis
The molecular formula of AEBSF is C8H10FNO2S . The structure of AEBSF and its analogs have been studied, and it has been found that the presence of a sulfonyl fluoride group is essential for inhibitory activity .Physical And Chemical Properties Analysis
AEBSF is a water-soluble, irreversible serine protease inhibitor with a molecular weight of 239.5 Da . It is more stable at low pH values compared to PMSF .科学的研究の応用
Protease Inhibition
“(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine”, also known as 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), is an irreversible serine protease inhibitor . It has been shown to inhibit various proteases such as trypsin, chymotrypsin, plasmin, kallikrein, and thrombin . This makes it useful in studies involving these enzymes.
Stability and Solubility
AEBSF offers lower toxicity, improved solubility in water, and improved stability in aqueous solutions compared to other protease inhibitors like phenylmethanesulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP) . This makes it a preferred choice in many biological studies.
Use in Cell Culture
AEBSF can be used in cell culture in concentrations of up to 0.25 mM . This allows for the study of protease activity in a controlled environment.
Inhibition of Acylated Ghrelin Degradation
AEBSF has been used as a protease inhibitor in plasma samples to prevent acylated ghrelin (AG) degradation . This is important in studies investigating the role of AG in various physiological processes.
Inhibition of Snake Venom Serine Proteinase
AEBSF has been used as a snake venom serine proteinase (SVSP) inhibitor . This is useful in studies investigating the effects of snake venom and developing potential treatments.
Cholesterol Regulatory Genes Studies
AEBSF is extensively used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) . S1P, a serine protease located in the Golgi apparatus, is responsible for activating the sterol regulatory element-binding proteins .
作用機序
Target of Action
The primary targets of (2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine, also known as AEBSF, are serine proteases . These enzymes play crucial roles in various biological processes, including digestion, immune response, blood clotting, and cell signaling .
Mode of Action
AEBSF acts as an irreversible inhibitor of serine proteases . It binds to the active site of these enzymes, preventing them from catalyzing their substrate . This interaction results in the inhibition of the protease’s activity, thereby affecting the biological processes they are involved in .
Biochemical Pathways
By inhibiting serine proteases, AEBSF affects several biochemical pathways. For instance, it can impact the coagulation cascade, a series of reactions that lead to the formation of a blood clot . It can also influence the complement system, a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells .
Pharmacokinetics
It is known to be soluble in water , which suggests it could be readily absorbed and distributed in the body. The impact of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties on its bioavailability remains to be determined.
Result of Action
The molecular and cellular effects of AEBSF’s action depend on the specific serine protease it inhibits. For example, by inhibiting thrombin in the coagulation cascade, it can prevent blood clot formation . Similarly, by inhibiting enzymes in the complement system, it can modulate immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AEBSF. For instance, its stability in aqueous solutions is pH-dependent . It remains stable for up to six months if stored refrigerated at a pH of less than 7 . If a pH of greater than 7 is required, pH adjustment should be made just prior to use .
Safety and Hazards
将来の方向性
AEBSF has been used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) . This approach is not commonly used for commercialized protein production yet, due to the limited understanding of AEBSF degradation pathways and its effect on the active protein .
特性
IUPAC Name |
N'-[2-(benzenesulfonyl)-1-phenylethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c17-11-12-18-16(14-7-3-1-4-8-14)13-21(19,20)15-9-5-2-6-10-15/h1-10,16,18H,11-13,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUKAGGAUSLWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC=C2)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6363135.png)


![N-{2-[5-Fluoro-2-(pyridin-2-yl)-1H-indol-3-yl]ethyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363157.png)
![N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363160.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline](/img/structure/B6363164.png)

![N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363193.png)

![tert-Butyl 4-[(4-{2-[(Z)-N'-hydroxycarbamimidoyl]phenyl}phenyl)methyl]piperazine-1-carboxylate](/img/structure/B6363202.png)
![2-({[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amino)-2-phenylacetic acid](/img/structure/B6363214.png)